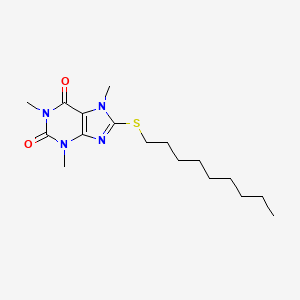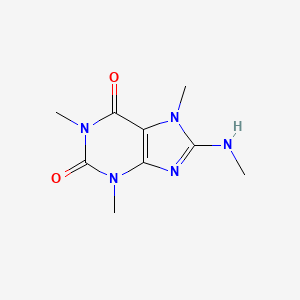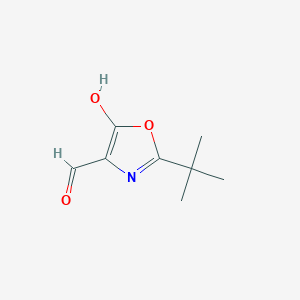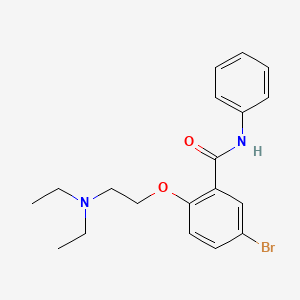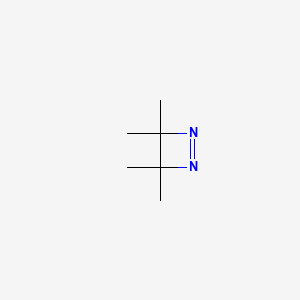
Tridecan-7-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tridecan-7-yl acetate: is an organic compound with the molecular formula C15H30O2 . It is an ester derived from tridecan-7-ol and acetic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry. It has a molecular weight of 242.397 g/mol and a boiling point of 281.3°C at 760 mmHg .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tridecan-7-yl acetate can be synthesized through the esterification of tridecan-7-ol with acetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the alcohol to the ester .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the production scale and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: Tridecan-7-yl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to tridecan-7-ol and acetic acid.
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed:
Hydrolysis: Tridecan-7-ol and acetic acid.
Oxidation: Tridecanoic acid or other oxidized derivatives.
Substitution: Various substituted tridecan-7-yl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Tridecan-7-yl acetate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules and can be used in the preparation of various esters and other derivatives .
Biology: In biological research, this compound is studied for its potential role in pheromone signaling and other biochemical pathways. It is used in studies involving insect behavior and communication .
Industry: this compound is used in the fragrance and flavor industry due to its pleasant odor. It is also employed in the formulation of various consumer products, including perfumes and cosmetics .
Wirkmechanismus
The mechanism of action of tridecan-7-yl acetate involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Tridecan-2-yl acetate: Another ester with similar structural features but different positional isomerism.
Tridecadien-2-yl acetate: A compound with conjugated double bonds, used in pheromone studies.
Tridecanol: The parent alcohol from which tridecan-7-yl acetate is derived.
Uniqueness: this compound is unique due to its specific structural configuration and the resulting chemical and physical properties. Its applications in various fields, including its role in pheromone signaling and its use in the fragrance industry, highlight its distinctiveness compared to other similar compounds .
Eigenschaften
CAS-Nummer |
60826-28-0 |
|---|---|
Molekularformel |
C15H30O2 |
Molekulargewicht |
242.40 g/mol |
IUPAC-Name |
tridecan-7-yl acetate |
InChI |
InChI=1S/C15H30O2/c1-4-6-8-10-12-15(17-14(3)16)13-11-9-7-5-2/h15H,4-13H2,1-3H3 |
InChI-Schlüssel |
PCPNTHIGZZIBJI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(CCCCCC)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


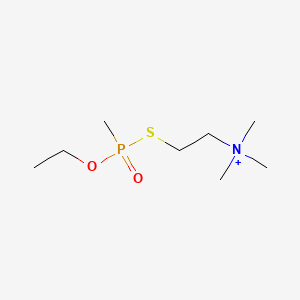
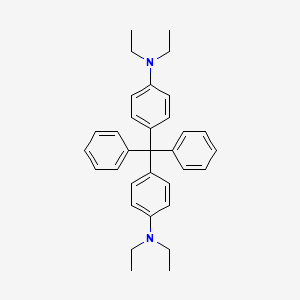
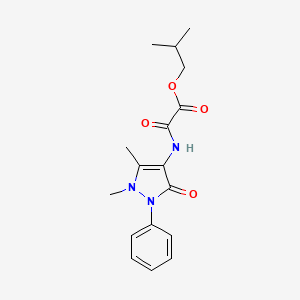
![diethyl-[2-(9-ethylfluorene-9-carbonyl)oxyethyl]azanium;chloride](/img/structure/B13761164.png)
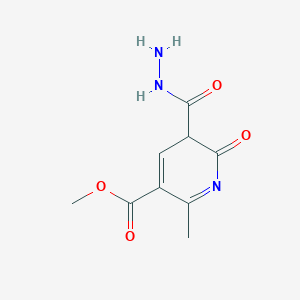

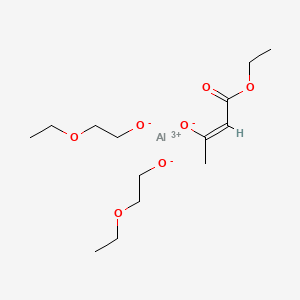
![Dimethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B13761194.png)
